molecular formula C15H15N3O2 B3856240 2-(3-methylphenoxy)-N'-(3-pyridinylmethylene)acetohydrazide

2-(3-methylphenoxy)-N'-(3-pyridinylmethylene)acetohydrazide

Cat. No. B3856240
M. Wt: 269.30 g/mol
InChI Key: LGCABJIVCXBERH-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-methylphenoxy)-N'-(3-pyridinylmethylene)acetohydrazide, also known as MPAA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPAA belongs to the class of hydrazide derivatives, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 2-(3-methylphenoxy)-N'-(3-pyridinylmethylene)acetohydrazide is not fully understood. However, it is believed to exert its biological effects through the inhibition of certain enzymes and proteins. 2-(3-methylphenoxy)-N'-(3-pyridinylmethylene)acetohydrazide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which play a role in inflammation. 2-(3-methylphenoxy)-N'-(3-pyridinylmethylene)acetohydrazide has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
2-(3-methylphenoxy)-N'-(3-pyridinylmethylene)acetohydrazide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis. 2-(3-methylphenoxy)-N'-(3-pyridinylmethylene)acetohydrazide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, 2-(3-methylphenoxy)-N'-(3-pyridinylmethylene)acetohydrazide has been shown to possess antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.

Advantages and Limitations for Lab Experiments

2-(3-methylphenoxy)-N'-(3-pyridinylmethylene)acetohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. 2-(3-methylphenoxy)-N'-(3-pyridinylmethylene)acetohydrazide has also been shown to possess a broad range of biological activities, making it a versatile compound for studying different biological processes. However, there are also limitations to using 2-(3-methylphenoxy)-N'-(3-pyridinylmethylene)acetohydrazide in lab experiments. Its mechanism of action is not fully understood, and its potential toxicity and side effects need to be further investigated.

Future Directions

There are several future directions for research on 2-(3-methylphenoxy)-N'-(3-pyridinylmethylene)acetohydrazide. One area of interest is the development of 2-(3-methylphenoxy)-N'-(3-pyridinylmethylene)acetohydrazide-based drugs for the treatment of inflammatory diseases and cancer. Another area of interest is the investigation of the mechanism of action of 2-(3-methylphenoxy)-N'-(3-pyridinylmethylene)acetohydrazide and its potential targets. Furthermore, the development of new synthetic methods for 2-(3-methylphenoxy)-N'-(3-pyridinylmethylene)acetohydrazide and its derivatives could lead to the discovery of new compounds with improved biological activities. Finally, the investigation of the potential toxicity and side effects of 2-(3-methylphenoxy)-N'-(3-pyridinylmethylene)acetohydrazide could provide valuable information for its safe use in clinical settings.
Conclusion:
In conclusion, 2-(3-methylphenoxy)-N'-(3-pyridinylmethylene)acetohydrazide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 2-(3-methylphenoxy)-N'-(3-pyridinylmethylene)acetohydrazide could lead to the discovery of new drugs for the treatment of various diseases and provide valuable insights into its biological activities.

Scientific Research Applications

2-(3-methylphenoxy)-N'-(3-pyridinylmethylene)acetohydrazide has been studied for its potential therapeutic applications in various fields of research. It has been shown to possess antitumor, antibacterial, antifungal, and anti-inflammatory properties. 2-(3-methylphenoxy)-N'-(3-pyridinylmethylene)acetohydrazide has also been investigated for its potential use as a corrosion inhibitor and as a ligand in coordination chemistry.

properties

IUPAC Name

2-(3-methylphenoxy)-N-[(E)-pyridin-3-ylmethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-12-4-2-6-14(8-12)20-11-15(19)18-17-10-13-5-3-7-16-9-13/h2-10H,11H2,1H3,(H,18,19)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGCABJIVCXBERH-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NN=CC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)OCC(=O)N/N=C/C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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